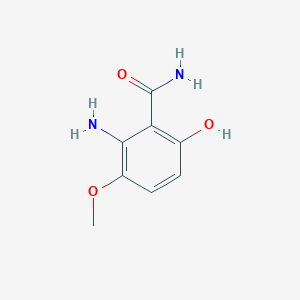
2,2',2'',2'''-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) is a complex organic compound that belongs to the class of azamacrocycles. These compounds are characterized by their large ring structures containing nitrogen atoms. The compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of ethylenediamine with formaldehyde and a suitable aldehyde under acidic conditions to form the macrocyclic ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, various solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mimetics and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis, material science, and environmental remediation.
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and as a chelating agent in biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another azamacrocycle with a slightly smaller ring structure.
1,4,7-Triazacyclononane: Contains three nitrogen atoms in a nine-membered ring.
Cyclen: A widely studied azamacrocycle with four nitrogen atoms in a twelve-membered ring.
Uniqueness
2,2’,2’‘,2’‘’-(1,4,8,12-Tetraazacyclopentadecane-1,4,8,12-tetrayl)tetra(ethan-1-ol) is unique due to its larger ring size and the presence of four nitrogen atoms, which provide multiple coordination sites for metal ions. This enhances its stability and versatility in forming complexes compared to smaller azamacrocycles.
Propriétés
Numéro CAS |
163434-13-7 |
|---|---|
Formule moléculaire |
C19H42N4O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-[1,4,12-tris(2-hydroxyethyl)-1,4,8,12-tetrazacyclopentadec-8-yl]ethanol |
InChI |
InChI=1S/C19H42N4O4/c24-16-12-20-4-1-5-21(13-17-25)7-3-9-23(15-19-27)11-10-22(14-18-26)8-2-6-20/h24-27H,1-19H2 |
Clé InChI |
WIHOLDKYLNDSGO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCCN(CCN(CCCN(C1)CCO)CCO)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


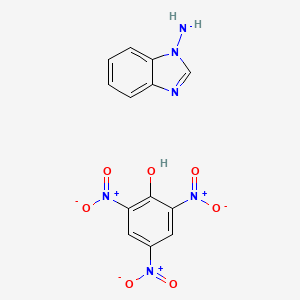

![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
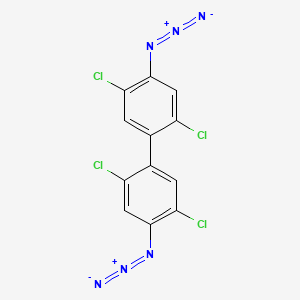

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
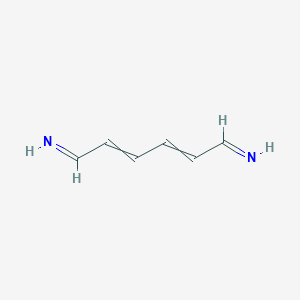
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
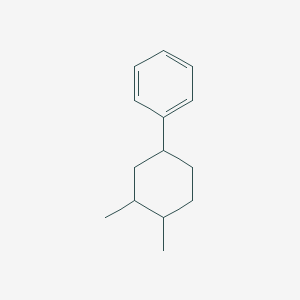
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)

